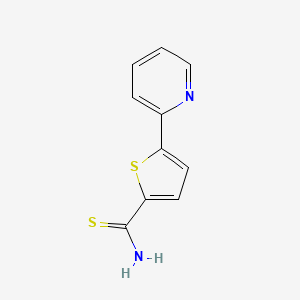

5-(Pyridin-2-yl)thiophene-2-carbothioamide

Beschreibung

Significance of Thiophene (B33073) and Pyridine (B92270) Heterocycles in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds are fundamental to drug discovery, and the thiophene and pyridine rings are among the most significant scaffolds. Thiophene, a five-membered, sulfur-containing aromatic ring, is considered a privileged pharmacophore in medicinal chemistry. researchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties. researchgate.netnih.gov The benzene (B151609) ring in a physiologically active compound can often be replaced by a thiophene ring without a loss of activity, a bioisosteric replacement that can favorably alter the molecule's pharmacokinetic profile. researchgate.net

Pyridine, a six-membered, nitrogen-containing heterocycle, is another crucial structural motif in drug design. researchgate.net The pyridine core is present in numerous biologically active compounds and imparts a broad spectrum of bioactivities, including anticancer, antiviral, and antioxidant effects. researchgate.net The combination of thiophene and pyridine rings into a single hybrid structure is a strategy employed in the design of new bioactive compounds, with the goal of creating molecules with enhanced or novel therapeutic properties. researchgate.netnih.gov

Overview of Carbothioamide Scaffolds in Bioactive Molecules

The carbothioamide group (-C(=S)NH₂) is the sulfur analog of the more common carboxamide group. This functional group plays a significant role in the bioactivity of many molecules. Carbothioamide and its derivatives, such as thioureas and thiosemicarbazones, are known to possess a wide range of pharmacological attributes, including antibacterial, antiviral, and anticancer activities.

The carbothioamide moiety can act as a crucial linker, joining different pharmacophores to create diverse molecular scaffolds. mdpi.com Its ability to participate in hydrogen bonding allows it to interact effectively with the active sites of various biomolecules, such as enzymes and DNA. mdpi.com This interaction is often a key determinant of a compound's biological activity. The replacement of an oxygen atom in a carboxamide with a sulfur atom to form a carbothioamide can significantly alter the molecule's electronic properties, lipophilicity, and binding interactions, often leading to a distinct biological profile.

Research Trajectory and Unmet Needs Pertaining to 5-(Pyridin-2-yl)thiophene-2-carbothioamide

The research trajectory for this compound is in its nascent stages, characterized by initial explorations into its synthesis and fundamental biological activities. The synthesis of this compound can be achieved through methods such as the condensation of pyridine derivatives with thiophene-2-carboxylic acid derivatives or through the thiocarbamoylation of appropriate thiophene precursors. smolecule.com

Preliminary research indicates that this compound possesses notable biological potential. It has been investigated as a potential anti-cancer agent and has demonstrated cytotoxic effects against various cancer cell lines. smolecule.com Furthermore, initial studies suggest potential antimicrobial properties, though this area requires more thorough investigation to be fully confirmed. smolecule.com

Despite this promising start, significant unmet needs remain in the research landscape of this compound. A key gap is the lack of documented information regarding its specific mechanism of action. smolecule.com Understanding how it exerts its cytotoxic effects at a molecular level is crucial for its further development as a potential therapeutic agent. Additionally, while preliminary hints of antimicrobial activity exist, a comprehensive evaluation against a broad panel of bacterial and fungal strains is necessary.

The exploration of this molecule is still in its early phase, and future research is needed to fully elucidate its pharmacological profile and potential applications.

| Research Area | Findings | Unmet Needs / Future Direction |

| Synthesis | Can be synthesized via condensation or thiocarbamoylation reactions. smolecule.com | Optimization of synthesis for higher yields and scalability. |

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. smolecule.com | Elucidation of the specific mechanism of action; In vivo studies. |

| Antimicrobial Activity | Preliminary studies suggest potential activity. smolecule.com | Comprehensive screening against diverse microbial strains; Determination of minimum inhibitory concentrations (MICs). |

Table 2: Research Summary and Future Outlook for this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYHCOULKKDLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379825 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-91-8 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 2 Yl Thiophene 2 Carbothioamide and Its Analogs

Established Synthetic Routes to 5-(Pyridin-2-yl)thiophene-2-carbothioamide

The construction of this compound can be achieved through various synthetic pathways, broadly categorized into multi-step syntheses and one-pot strategies.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a versatile and controlled approach to this compound, allowing for the purification of intermediates at each stage. A common strategy involves the initial formation of the 5-(pyridin-2-yl)thiophene core, followed by the introduction and elaboration of the carbothioamide group at the 2-position of the thiophene (B33073) ring.

A key reaction in forming the central bi-heterocyclic scaffold is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing boronic acid or its ester with a halogenated thiophene, or vice versa. For instance, 2-bromopyridine (B144113) can be coupled with thiophene-2-boronic acid to yield 2-(thiophen-2-yl)pyridine. This intermediate can then be functionalized at the 5-position of the thiophene ring.

Alternatively, a more direct approach involves the coupling of a pre-functionalized thiophene with a pyridine (B92270) derivative. For example, 5-bromothiophene-2-carbonitrile (B1273544) can be coupled with 2-pyridylboronic acid. The resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile (B1398596) is a key intermediate that can be converted to the desired carbothioamide. The conversion of the nitrile group to a carbothioamide is typically achieved by reaction with hydrogen sulfide (B99878) in the presence of a base, such as pyridine or triethylamine.

Another multi-step approach begins with the synthesis of 5-(pyridin-2-yl)thiophene-2-carboxylic acid. This can be prepared, for example, by the hydrolysis of the corresponding nitrile or by a coupling reaction involving a thiophene-2-carboxylic acid derivative. The carboxylic acid is then activated, often by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The activated intermediate is subsequently reacted with a source of thioamide, such as ammonium (B1175870) thiocyanate (B1210189) or by treatment with a suitable thionating agent like Lawesson's reagent followed by reaction with ammonia.

A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Bromopyridine, Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, Reflux | 2-(Thiophen-2-yl)pyridine |

| 2 | 2-(Thiophen-2-yl)pyridine | N-Bromosuccinimide (NBS), DMF, 0 °C to rt | 5-Bromo-2-(pyridin-2-yl)thiophene |

| 3 | 5-Bromo-2-(pyridin-2-yl)thiophene | n-BuLi, THF, -78 °C; then dry ice (CO₂) | 5-(Pyridin-2-yl)thiophene-2-carboxylic acid |

| 4 | 5-(Pyridin-2-yl)thiophene-2-carboxylic acid | 1. (COCl)₂, CH₂Cl₂; 2. NH₃, then Lawesson's reagent | This compound |

One-Pot Reaction Strategies

One-pot syntheses offer a more streamlined and efficient approach to the target molecule by minimizing the number of work-up and purification steps, thereby saving time and resources. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for the synthesis of substituted thiophenes can be adapted.

One such strategy is based on the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. A modification of this approach could potentially be developed. For instance, a reaction between a suitable pyridyl-substituted ketone or aldehyde, a compound with an active methylene (B1212753) group adjacent to a cyano or ester function, and elemental sulfur in the presence of a base could be explored. The resulting 2-aminothiophene could then be further modified to introduce the carbothioamide functionality.

Another conceptual one-pot approach could involve a domino reaction sequence. This might start with a coupling reaction to form the 5-(pyridin-2-yl)thiophene core, followed by in-situ functionalization at the 2-position and conversion to the carbothioamide without isolation of the intermediates.

Derivatization Strategies for this compound Scaffold Modification

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Modifications can be introduced at the pyridine moiety, the thiophene ring, or the carbothioamide group.

Modifications at the Pyridine Moiety

Introducing substituents on the pyridine ring can significantly impact the electronic and steric properties of the molecule. This can be achieved in two main ways: by using a pre-functionalized pyridine derivative in the initial synthesis or by direct modification of the 5-(pyridin-2-yl)thiophene scaffold.

In the first approach, substituted 2-bromopyridines or 2-pyridylboronic acids can be used in the Suzuki coupling reaction. This allows for the incorporation of a wide variety of functional groups, such as alkyl, alkoxy, halo, and nitro groups, at various positions of the pyridine ring.

Direct modification of the pyridine ring in the 2-(thiophen-2-yl)pyridine core can be more challenging due to the deactivating effect of the nitrogen atom on electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) can be employed if a suitable leaving group, such as a halogen, is present on the pyridine ring. Another powerful technique is directed ortho-metalation (DoM), where a directing group on the pyridine ring guides deprotonation by a strong base (e.g., n-butyllithium) to an adjacent position, which can then be quenched with an electrophile.

| Modification Strategy | Example Reagents | Resulting Substitution Pattern |

| Suzuki coupling with substituted 2-bromopyridine | 2-Bromo-4-methylpyridine, Thiophene-2,5-diboronic acid | 4-Methyl-2-(5-(pyridin-2-yl)thiophen-2-yl)pyridine |

| Nucleophilic Aromatic Substitution | 2-Chloro-4-(thiophen-2-yl)pyridine, Sodium methoxide | 2-Methoxy-4-(thiophen-2-yl)pyridine |

| Directed ortho-Metalation | 2-(Thiophen-2-yl)pyridine, n-BuLi/TMEDA, then DMS | 2-(Thiophen-2-yl)-3-(methylthio)pyridine |

Substitutions on the Thiophene Ring

The thiophene ring is generally more susceptible to electrophilic aromatic substitution than the pyridine ring. In the 5-(pyridin-2-yl)thiophene scaffold, the 3- and 4-positions are available for substitution. Electrophilic substitution reactions such as halogenation (using NBS or NCS), nitration, and Friedel-Crafts acylation can be employed to introduce functional groups at these positions. The regioselectivity of these reactions will be influenced by the directing effects of both the pyridine and the carbothioamide groups.

A more versatile method for introducing a wide range of substituents is through palladium-catalyzed cross-coupling reactions. This typically involves first introducing a halogen (e.g., bromine) at the 3- or 4-position of the thiophene ring. The resulting bromo-substituted derivative can then undergo Suzuki, Stille, Sonogashira, or other cross-coupling reactions with various organometallic reagents to introduce aryl, heteroaryl, alkyl, or alkynyl groups.

| Modification Strategy | Example Reagents | Resulting Substitution Pattern |

| Electrophilic Halogenation | This compound, NBS | 4-Bromo-5-(pyridin-2-yl)thiophene-2-carbothioamide |

| Suzuki Cross-Coupling | 4-Bromo-5-(pyridin-2-yl)thiophene-2-carbonitrile, Phenylboronic acid, Pd catalyst | 4-Phenyl-5-(pyridin-2-yl)thiophene-2-carbonitrile |

| Friedel-Crafts Acylation | 2-(Pyridin-2-yl)thiophene, Acetic anhydride, SnCl₄ | 5-(Pyridin-2-yl)thiophen-2-yl methyl ketone |

Alterations of the Carbothioamide Group

The carbothioamide group (-CSNH₂) offers several avenues for modification. The nitrogen atom can be alkylated or acylated to produce secondary or tertiary thioamides. This is typically achieved by reacting the primary carbothioamide with an alkyl halide or an acyl chloride in the presence of a base.

Furthermore, the primary carbothioamide can be reacted with various amines to form substituted thioamides. This transformation can be facilitated by activating the carbothioamide group or by performing the reaction under conditions that drive off ammonia.

Another important set of reactions involves the cyclization of the carbothioamide group with bifunctional reagents to form various heterocyclic rings. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings, while reaction with hydrazonoyl halides can yield thiadiazoles. These modifications significantly expand the chemical space accessible from the this compound scaffold.

| Modification Strategy | Example Reagents | Resulting Functional Group |

| N-Alkylation | This compound, Methyl iodide, NaH | N-Methyl-5-(pyridin-2-yl)thiophene-2-carbothioamide |

| N-Acylation | This compound, Acetyl chloride, Pyridine | N-Acetyl-5-(pyridin-2-yl)thiophene-2-carbothioamide |

| Cyclization (Thiazole formation) | This compound, 2-Chloroacetophenone | 2-(4-Phenylthiazol-2-yl)-5-(pyridin-2-yl)thiophene |

Mechanistic Studies of this compound Formation and Derivatization Reactions

The formation of this compound involves the construction of the core thiophene ring, the formation of the pyridin-yl-thiophene linkage, and the introduction of the carbothioamide functional group. While specific mechanistic studies for this exact compound are not extensively detailed in the available literature, the mechanisms can be inferred from established synthetic routes for analogous thiophene-2-carbothioamide (B153584) and bipyridyl-thiophene derivatives.

The synthesis of a thiophene ring itself can be achieved through various classical methods, such as the Paal-Knorr or Gewald aminothiophene synthesis. derpharmachemica.comnih.gov The Gewald reaction, for instance, involves the base-catalyzed condensation of a ketone with a compound containing an activated nitrile group, followed by cyclization with elemental sulfur. derpharmachemica.com The mechanism begins with a Knoevenagel condensation to produce an acrylonitrile (B1666552) intermediate, which is then thiolated at the methylene position to initiate the ring closure. derpharmachemica.com

For the formation of the carbothioamide group, a common route involves the reaction of a suitable precursor, such as a chalcone, with thiosemicarbazide (B42300). The mechanism for the formation of related pyrazole-1-carbothioamide structures proceeds via a Michael addition of thiosemicarbazide to an α,β-unsaturated carbonyl compound. ajgreenchem.com This is followed by an intramolecular cyclization and dehydration to form the heterocyclic core with the carbothioamide moiety attached. ajgreenchem.com This pathway is a favored route for the ring closure of thiosemicarbazide with chalcones. ajgreenchem.com

The formation of the 5-arylthiophene core, such as the link between the pyridine and thiophene rings, is often accomplished using modern cross-coupling reactions. Derivatization of a pre-formed thiophene ring to introduce the pyridine group is a common strategy. For example, Suzuki cross-coupling reactions are used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl boronic acids. nih.gov This method utilizes a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the C-C bond formation between the two heterocyclic rings. nih.gov Such coupling reactions serve as both a method for primary synthesis and for derivatization to create a library of analogs. nih.gov

A plausible mechanistic pathway for the formation of thiophene-2-carboxamide derivatives, which are structurally similar to carbothioamides, involves the cyclization of thiocarbamoyl derivatives with α-halogenated reagents. nih.gov The reaction proceeds through the formation of an intermediate, followed by heterocyclization via the nucleophilic addition of a methylene group to a carbonyl function, and is completed by the removal of a water molecule. nih.gov

Table 1: Mechanistic Approaches in the Synthesis of Thiophene-Carbothioamide Analogs

| Reaction Type | Precursors | Key Mechanistic Step | Resulting Structure |

| Gewald Synthesis | Ketone, Activated Nitrile, Sulfur | Knoevenagel condensation followed by thiolation and cyclization. derpharmachemica.com | 2-Aminothiophene |

| Michael Addition | Chalcone, Thiosemicarbazide | Nucleophilic addition of thiosemicarbazide to an α,β-unsaturated ketone. ajgreenchem.com | Pyrazole-1-carbothioamide |

| Suzuki Coupling | 5-Bromothiophene derivative, Aryl boronic acid | Palladium-catalyzed cross-coupling. nih.gov | 5-Arylthiophene derivative |

| Heterocyclization | Thiocarbamoyl derivative, α-Halogenated reagent | Nucleophilic addition and dehydration. nih.gov | Thiophene-2-carboxamide |

Green Chemistry Approaches in the Synthesis of this compound Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. For analogs of this compound, several eco-friendly synthetic methods have been reported.

Microwave-assisted synthesis is a prominent green technique that often leads to higher yields in shorter reaction times while reducing byproduct formation and solvent consumption. researchgate.net The synthesis of new thiophene-based Schiff bases containing piperidine (B6355638) rings, for example, has been successfully performed by directly exposing thiophene-2-carbaldehyde (B41791) and piperidine derivatives to microwave irradiation under solvent-free and catalyst-free conditions. researchgate.netacgpubs.org This method aligns with the goals of developing cleaner and more environmentally friendly synthetic protocols. researchgate.net

Another green strategy involves the use of natural and benign catalysts and solvents. An effective green protocol for the synthesis of thiophene-appended pyrazoles was developed using a [3+2] annulation method where the reaction of chalcones with phenylhydrazine (B124118) hydrochlorides was carried out in a freshly prepared citrus extract medium. nih.gov This approach provides an alternative to traditional acidic media. nih.gov

Modern synthetic strategies for forming the biaryl linkage in analogs, such as the pyridin-yl-thiophene bond, also include environmentally friendly routes. Dehydrogenative coupling of functionalized pyridines with direct C-H bond activation is considered an economical and eco-friendly method. mdpi.com Furthermore, electrochemical methods are viewed as one of the most promising synthetic approaches from an environmental perspective, as they avoid the toxicity and high costs associated with some traditional catalysts. mdpi.com Light-induced oxidative reactions, using green visible light, offer a pollutant-free method for synthesizing bipyridine skeletons under mild conditions. mdpi.com

Table 2: Green Chemistry Methodologies for Thiophene-Pyridine Analogs

| Green Approach | Target Analog Type | Conditions | Advantages |

| Microwave Irradiation | Thiophene-based Schiff bases | Solvent-free, Catalyst-free, 900 W | High yields, short reaction times (5 min), reduced byproducts. researchgate.net |

| Natural Acid Catalyst | Thiophene-appended pyrazoles | Citrus extract medium, reflux | Environmentally benign reaction medium. nih.gov |

| Photocatalysis | Bipyridine skeletons | Pd/graphite phase carbon nitride catalyst, visible light | Pollutant-free, mild conditions, good functional group tolerance. mdpi.com |

| Electrochemical Synthesis | Bipyridine skeletons | Nickel-catalyzed, undivided cell, Zn or Fe anode | Avoids toxic and costly reagents. mdpi.com |

Medicinal Chemistry and Structure Activity Relationship Sar of 5 Pyridin 2 Yl Thiophene 2 Carbothioamide Derivatives

Biological Target Identification and Validation for 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Derivatives

While direct experimental data for this compound is limited, the biological targets for its derivatives can be inferred from studies on structurally similar compounds, particularly those containing the pyridinyl-thiophene scaffold.

Derivatives of the pyridinyl-thiophene scaffold have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. A notable target for this class of compounds is the FMS-like tyrosine kinase 3 (FLT3). nih.govchapman.edu Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govchapman.edu

Research on imidazo[1,2-a]pyridine-thiophene derivatives, which share the core pyridinyl-thiophene structure, has demonstrated their activity as type-I inhibitors of FLT3. nih.govchapman.edu These compounds compete with ATP for binding to the kinase's active site. nih.gov One of the most potent compounds from a studied series exhibited an IC50 value of 0.058 µM against FLT3. nih.gov Furthermore, certain derivatives have shown efficacy against clinically relevant FLT3 mutants, including those with D835Y and F691L mutations, which are known to confer resistance to some FLT3 inhibitors. nih.govchapman.edu

The kinase inhibition profile of these related compounds suggests that the this compound scaffold is a promising starting point for the development of novel kinase inhibitors.

Molecular docking studies of thiophene-based compounds have provided insights into their potential interactions within enzyme active sites. For instance, in studies with C. albicans dihydrofolate reductase, thiophene (B33073) derivatives were observed to form hydrogen bonds, as well as hydrophobic and van der Waals interactions within the active site. researchgate.net

The binding mechanisms of this compound derivatives to specific receptors are not extensively documented. However, based on the general principles of medicinal chemistry, the pyridine (B92270) and thiophene rings can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking with amino acid residues in a receptor's binding pocket. The carbothioamide group can also act as both a hydrogen bond donor and acceptor, further anchoring the molecule to its target.

Systematic Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Systematic SAR studies on analogous compounds have provided valuable information on how structural modifications influence the biological activity of the pyridinyl-thiophene scaffold.

The position and electronic nature of substituents on the pyridinyl-thiophene core play a critical role in determining the biological efficacy of these compounds. For example, in a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are structurally related to the compound of interest, modifications to the substituents on both the C-2 phenyl and C-7 phenylamino groups significantly impacted their Src kinase inhibitory activity. nih.gov It was observed that a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position resulted in superior inhibition. nih.gov

Modifications to the core scaffold of pyridinyl-thiophene derivatives have been shown to have a profound impact on their potency and selectivity. In the development of FLT3 inhibitors based on the imidazo[1,2-a]pyridine-thiophene scaffold, it was found that replacing the C-2 phenyl group with a 3,5-substituted thiophene led to improved Src inhibitory activity. nih.gov This suggests that the orientation and substitution pattern of the thiophene ring are crucial for optimal interaction with the kinase active site.

The selectivity of these compounds against different kinases can also be fine-tuned through scaffold modifications. For instance, certain imidazo[1,2-a]pyridine-thiophene derivatives have demonstrated good selectivity for FLT3 over other kinases like NEK2, RET, and EGFR. nih.gov This selectivity is likely due to subtle differences in the shape and amino acid composition of the ATP-binding pockets of these kinases, which can be exploited by carefully designed scaffold modifications.

The following table presents data on the FLT3 inhibitory activity of some imidazo[1,2-a]pyridine-thiophene derivatives, illustrating the impact of scaffold modifications on potency.

| Compound | R1 | R2 | FLT3 IC50 (µM) |

| 1 | H | 4-fluorophenyl | >10 |

| 2 | 7-(1-methyl-1H-pyrazol-4-yl) | 4-fluorophenyl | 0.058 |

| 3 | 7-(pyridin-4-yl) | 4-fluorophenyl | 0.072 |

| 4 | 7-(1-methyl-1H-pyrazol-4-yl) | 5-(4-fluorophenyl)thiophen-2-yl | 0.065 |

Pharmacophore Elucidation for this compound Ligands

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, a hypothetical pharmacophore model can be elucidated by dissecting its key structural components.

The primary features of this scaffold include:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors: The primary amine (-NH2) of the carbothioamide group provides two hydrogen bond donors.

Aromatic/Hydrophobic Regions: Both the pyridine and thiophene rings serve as aromatic and hydrophobic features, capable of engaging in π-π stacking or hydrophobic interactions with a target protein.

Planar Structure: The conjugated system spanning the pyridine and thiophene rings imparts a degree of planarity to the molecule, which can be critical for fitting into specific binding sites.

These features can be mapped onto a 3D model to guide the design of new derivatives or to screen virtual compound libraries for molecules with a similar interaction profile. The precise arrangement and relative importance of these features would be refined based on the known structure of the biological target or by analyzing a series of active analogues.

Drug Design Strategies for this compound Based Therapeutics

Lead Optimization and Hit-to-Lead Progression

The journey from an initial "hit"—a compound with confirmed activity from a screening campaign—to a "lead" compound involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgvichemchemie.com For a hypothetical hit like this compound, the hit-to-lead process would involve systematic structural modifications. wikipedia.org

A hit-to-lead optimization program for a similar thiophenecarboxamide scaffold has been successfully employed in the discovery of IKK-2 inhibitors. nih.govresearchgate.net Applying similar principles, modifications would be explored at three main positions: the pyridine ring, the thiophene ring, and the carbothioamide group. The objective is to enhance target affinity from the micromolar (10⁻⁶ M) range, typical for hits, to the nanomolar (10⁻⁹ M) range for lead compounds. wikipedia.org

Structure-activity relationship (SAR) studies are central to this process. For instance, in a series of thiophene-3-carboxamide derivatives developed as JNK inhibitors, the position of the carboxamide group on the thiophene ring was found to be critical for activity. nih.govnih.gov An analogue with the carboxamide at the 5-position was inactive, whereas the 3-carboxamide was active, highlighting the sensitivity of the scaffold to substituent placement. nih.gov

The following table illustrates a hypothetical SAR exploration for this compound derivatives, based on established medicinal chemistry principles for similar scaffolds. mdpi.com

| Compound | Modification | Rationale | Hypothetical Potency (IC₅₀) |

| Lead Compound | This compound | Starting point | 5 µM |

| Derivative 1 | Addition of a methyl group to the pyridine ring (e.g., 4-methylpyridin-2-yl) | Explore steric and electronic effects on the pyridine ring. | 2 µM |

| Derivative 2 | Replacement of pyridine with a pyrimidine ring | Introduce an additional hydrogen bond acceptor to probe interaction with the target. | 8 µM |

| Derivative 3 | Substitution on the thiophene ring (e.g., 3-chloro) | Modulate electronics and explore new binding pockets. | 10 µM |

| Derivative 4 | N-methylation of the carbothioamide (-C(=S)NHCH₃) | Reduce hydrogen bond donor capacity and increase lipophilicity. | 15 µM |

| Derivative 5 | Conversion of carbothioamide to carboxamide (-C(=O)NH₂) | Evaluate the importance of the sulfur atom for activity. | 50 µM |

Rational Design Principles for Enhanced Target Affinity and Selectivity

Rational design leverages structural information about the target protein to guide the modification of a ligand for improved binding. For the this compound scaffold, several principles can be applied to enhance affinity and selectivity.

Exploiting Key Interactions: SAR studies on 4-anilino-quinazoline derivatives, another class of heterocyclic inhibitors, revealed that hydrogen bonds between the quinazoline nitrogen and methionine residues in the kinase hinge region are crucial for high-affinity binding. mdpi.com Similarly, for the thiophene-pyridine scaffold, modifications can be designed to optimize hydrogen bonding via the pyridine nitrogen or the thioamide group.

Modulating Ring Systems: The electronic properties of the aromatic rings can be fine-tuned. Adding electron-donating groups to the quinazoline core has been shown to increase the activity of EGFR inhibitors. mdpi.com For the current scaffold, adding such groups to either the pyridine or thiophene ring could enhance potency by modulating the pKa of the pyridine nitrogen or the electron density of the system.

Achieving Selectivity: Selectivity is often achieved by exploiting differences in the amino acid residues of the target binding site compared to off-targets. Small lipophilic substituents, such as chlorine or bromine, on a thiophene moiety have been shown to significantly increase the antiproliferative activity of certain inhibitors, likely by occupying a specific hydrophobic pocket in the target enzyme. mdpi.com Similar targeted substitutions on the this compound core could confer selectivity.

Exploration of Bioisosteric Replacements in the this compound Structure

Bioisosteric replacement is a powerful strategy in drug design used to improve a molecule's physicochemical properties, metabolic stability, or potency while retaining its essential biological activity. nih.govdrughunter.com The this compound structure offers several opportunities for bioisosteric modifications.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other heterocycles to modulate properties like basicity and hydrogen bonding capacity. researchgate.net For example, benzonitrile has been used as a bioisostere for pyridine. researchgate.net Replacing the pyridine-N-oxide moiety with 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors. nih.govrsc.org Saturated scaffolds like 3-azabicyclo[3.1.1]heptane have also been explored as pyridine mimetics, leading to dramatic improvements in solubility and metabolic stability in some drug candidates. chemrxiv.org

Thiophene Ring Bioisosteres: Thiophene is often considered a bioisostere of a phenyl ring. nih.govnih.gov Conversely, the thiophene ring in the scaffold could be replaced by other five-membered heterocycles like furan or pyrazole, or by a phenyl ring, to alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com The replacement of a benzene (B151609) ring with a thiophene ring has been shown to be well-tolerated in the design of some NMDA receptor antagonists. nih.govrsc.org

Carbothioamide (Thioamide) Bioisosteres: The thioamide group is a stronger hydrogen bond donor but a weaker acceptor compared to its amide counterpart. nih.gov This group is essential for the activity of some antitubercular agents. nih.gov However, amides are often susceptible to enzymatic hydrolysis. hyphadiscovery.comcambridgemedchemconsulting.com Replacing the thioamide with more stable bioisosteres is a common strategy. nih.gov Potential replacements include:

Amide: The most direct replacement, to assess the importance of the sulfur atom. nih.gov

1,2,3-Triazole or 1,3,4-Oxadiazole: These five-membered heterocyclic rings can mimic the geometry of the amide/thioamide bond while offering greater metabolic stability. cambridgemedchemconsulting.comnih.gov

Sulfonamide: Can act as a hydrogen bond donor and acceptor, but with different electronic and solubility properties. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Pyridine | Pyrimidine, Pyridazine | Modulate hydrogen bonding, polarity, and pKa. cambridgemedchemconsulting.com |

| Pyridine | Benzonitrile | Mimic hydrogen bond acceptor ability with altered electronics. researchgate.net |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Increase saturation, improve solubility and metabolic stability. chemrxiv.org |

| Thiophene | Phenyl, Furan, Pyrazole | Alter lipophilicity, metabolic profile, and ring electronics. cambridgemedchemconsulting.com |

| Carbothioamide | Amide | Direct comparison to evaluate the role of the sulfur atom. nih.gov |

| Carbothioamide | 1,2,3-Triazole, 1,3,4-Oxadiazole | Increase metabolic stability while mimicking bond geometry. cambridgemedchemconsulting.comnih.gov |

| Carbothioamide | Sulfonamide | Introduce a stable hydrogen bond donor/acceptor group with different properties. cambridgemedchemconsulting.com |

In Vitro Biological Evaluation of 5 Pyridin 2 Yl Thiophene 2 Carbothioamide and Its Derivatives

Cell-Based Assays for Pharmacological Activity

Cell-based assays are fundamental in the initial stages of drug discovery, providing insights into the biological effects of a compound on whole cells. These assays can reveal a compound's potential efficacy and its impact on cellular processes such as proliferation, survival, and microbial growth.

While specific data on the antiproliferative activity of 5-(pyridin-2-yl)thiophene-2-carbothioamide against Acute Myeloid Leukemia (AML) cell lines is not extensively documented in publicly available research, the broader class of thiophene (B33073) and thienopyridine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity against human colorectal carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, with some analogs exhibiting IC50 values in the nanomolar range (25–50 nM). mdpi.comsemanticscholar.org The mechanism of action for these compounds is suggested to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. mdpi.com

Furthermore, fused thiophene derivatives have been evaluated as antiproliferative agents in hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines. nih.gov Certain thienopyrrole and pyrrolothienopyrimidine scaffolds have shown promising activity with IC50 values in the low micromolar range. nih.gov For example, one such derivative displayed an IC50 of 3.023 µM in HepG2 cells and 3.12 µM in PC-3 cells. nih.gov Other studies on 2-amino thiophene derivatives have also reported significant antiproliferative potential in cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov

The data from these related compounds suggest that the this compound scaffold is a promising candidate for anticancer activity. Further investigation is warranted to determine its specific efficacy against AML and other cancer cell lines.

Table 1: Antiproliferative Activity of Selected Thiophene Derivatives

| Compound Class | Cell Line | IC50 Value |

|---|---|---|

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | HCT116, MDA-MB-231 | 25–50 nM |

| Fused Thienopyrimidine Derivative | HepG2 | 3.023 µM |

This table presents data for derivatives structurally related to this compound.

Analogs of this compound have been shown to exert their antiproliferative effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.

Studies on fused thiophene derivatives, which were identified as potent inhibitors of VEGFR-2 and AKT kinases, revealed that these compounds can lead to cell cycle arrest in the S phase. nih.gov This disruption of the cell cycle is a key mechanism that prevents cancer cell replication. Following cell cycle arrest, these compounds were also found to induce apoptosis, which was confirmed by the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway. nih.gov

Similarly, other research on novel pyrazolopyridine and pyrazolothiazole-based compounds, which share structural similarities with the compound of interest, demonstrated that the most potent analogs could induce both early and late-stage apoptosis. researchgate.net Cell cycle analysis of these compounds showed an arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net The induction of apoptosis was further supported by the upregulation of the pro-apoptotic protein Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net These findings indicate that thiophene-based compounds can modulate key regulators of apoptosis and the cell cycle.

Thiophene derivatives have been investigated for their potential as antimicrobial agents. While specific data for this compound is limited, studies on related thiophene-2-carboxamide and thioureide derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.

Research on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. mdpi.com Another study on a series of thiophene-2-carboxamide derivatives reported significant antibacterial activity. For example, an amino thiophene-2-carboxamide derivative showed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov

A study on newly synthesized 2-thiophene carboxylic acid thioureides established their minimal inhibitory concentrations (MICs) against a panel of microorganisms. These compounds were active against Gram-negative clinical strains with MICs ranging from 31.25 to 250 µg/mL. researchgate.net They also exhibited antifungal activity with MICs between 31.25 and 62.5 µg/mL. researchgate.net Against Gram-positive bacteria, the activity was notable against Bacillus subtilis (MICs from 7.8 to 125 µg/mL), while higher concentrations were required for multi-drug resistant Staphylococcus aureus (MICs from 125 to 500 µg/mL). researchgate.net

Table 2: Antimicrobial Activity of Thiophene-2-carboxylic Acid Thioureide Derivatives

| Microbial Strain | MIC Range (µg/mL) |

|---|---|

| Gram-negative clinical strains | 31.25 - 250 |

| Fungal strains | 31.25 - 62.5 |

| Bacillus subtilis | 7.8 - 125 |

This table presents data for a class of compounds structurally related to this compound.

Biochemical Assays for Target Engagement and Mechanism of Action

Biochemical assays are crucial for elucidating the specific molecular targets of a compound and understanding its mechanism of action. These assays often involve purified enzymes or proteins to directly measure the compound's inhibitory or binding activity.

The pyridine (B92270) and thiophene moieties are common features in many kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Derivatives of this compound have shown inhibitory activity against several kinases.

For example, a pyrrolopyridinyl thiophene carboxamide derivative was identified as a potent inhibitor of AKT kinase, a key enzyme in cell survival and proliferation pathways. nih.gov Fused thiophene derivatives have also been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT. nih.gov One promising compound from this class inhibited VEGFR-2 with an IC50 of 0.075 µM and AKT at 4.60 µM. nih.gov

In another study, novel pyridin-2-yl urea (B33335) inhibitors were found to target Apoptosis signal-regulating kinase 1 (ASK1), with the most potent compound exhibiting an IC50 of 1.55 ± 0.27 nM. mdpi.com

Table 3: Kinase Inhibitory Activity of Selected Pyridine and Thiophene Derivatives

| Compound Class | Target Kinase | IC50 Value |

|---|---|---|

| Fused Thiophene Derivative | VEGFR-2 | 0.075 µM |

| Fused Thiophene Derivative | AKT | 4.60 µM |

This table presents data for derivatives structurally related to this compound.

Techniques such as X-ray crystallography can provide a static, high-resolution picture of the binding mode of a ligand within the active site of a protein. For instance, the co-crystal structure of a pyrrolopyridinyl thiophene carboxamide in AKT2 aided in the optimization of its inhibitory potency. nih.gov

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a protein. Such studies on fused thiophene derivatives have helped to demonstrate a similar binding pattern to known reference ligands within the active sites of VEGFR-2 and AKT. nih.gov Similarly, absolute binding free energy (BFE) calculations based on molecular dynamics simulations have been used to discriminate between possible binding modes of pyridin-2-yl urea inhibitors targeting ASK1 kinase. mdpi.com These computational approaches are invaluable for rational drug design and for understanding the key interactions that govern ligand binding. Experimental validation through biophysical techniques would be the next step to confirm these predictions and to determine the binding and dissociation rate constants.

Phenotypic Screening of this compound Derivatives for Novel Bioactivities

The exploration for novel therapeutic agents has led to the investigation of various heterocyclic compounds, with derivatives of this compound emerging as a promising class. Phenotypic screening of these derivatives has been instrumental in uncovering a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. This approach allows for the unbiased discovery of compounds that can induce a desired change in cellular or organismal phenotype, providing valuable insights into their therapeutic potential.

Research into compounds structurally related to this compound has revealed significant cytotoxic effects against various cancer cell lines. smolecule.com For instance, a series of novel thiophenyl thiazolyl-pyridine hybrids, which share structural similarities, were evaluated for their in vitro anticancer activity against the A549 lung cancer cell line. mdpi.com The results, as detailed in the table below, highlight the potential of these compounds as antiproliferative agents.

Table 1: In Vitro Anticancer Activity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cell Line

| Compound | IC50 (µM) |

|---|---|

| Compound 5 | 0.452 |

| Doxorubicin (Reference) | 0.460 |

Data sourced from a study on novel thiophenyl thiazolyl-pyridine hybrids. mdpi.com The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Furthermore, other pyridine derivatives have demonstrated significant cytotoxic activities when screened against a panel of human cancer cell lines, including Huh-7 (liver), A549 (lung), and MCF-7 (breast). rsc.org Notably, some of these compounds exhibited superior antiproliferative activities compared to the standard chemotherapeutic drug, Taxol. rsc.org

Table 2: Cytotoxic Activity (IC50 in µM) of Pyridine Derivatives against Human Cancer Cell Lines

| Compound | Huh-7 (Liver) | A549 (Lung) | MCF-7 (Breast) |

|---|---|---|---|

| Compound 3b | 6.54 | 15.54 | 6.13 |

| Taxol (Reference) | 6.68 | 38.05 | 12.32 |

This table presents the IC50 values of a pyridine derivative in comparison to Taxol, highlighting its potent anticancer effects. rsc.org

In addition to their anticancer potential, derivatives of thiophene-2-carboxamide, a core structure of the target compound, have been screened for their antibacterial properties. These screenings have identified compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, an amino thiophene-2-carboxamide derivative showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

Table 3: Antibacterial Activity of a Methoxy-Substituted Amino Thiophene-2-carboxamide Derivative (Compound 7b)

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin |

|---|---|---|

| P. aeruginosa | 20 | 86.9 |

| S. aureus | 20 | 83.3 |

| B. subtilis | 19 | 82.6 |

The antibacterial efficacy of a thiophene-2-carboxamide derivative, demonstrating its broad-spectrum activity. nih.gov

The collective findings from these phenotypic screenings underscore the rich pharmacological potential of this compound derivatives. The observed anticancer and antibacterial activities warrant further investigation and optimization of these scaffolds to develop novel therapeutic agents.

Computational Chemistry and Molecular Modeling of 5 Pyridin 2 Yl Thiophene 2 Carbothioamide Ligands

Molecular Docking Studies of 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Analogs with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For this compound and its analogs, docking studies are instrumental in identifying potential biological targets and understanding the key molecular interactions that govern their biological activity.

Research on structurally related thiophene-2-carboxamide and pyridine-containing derivatives has demonstrated their potential to interact with a variety of biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases. researchgate.netashdin.com For instance, docking studies on thiophene-2-carboxamide derivatives have shown essential interactions with protein tyrosine phosphatase 1B (PTP1B), an oncogene in breast cancer. researchgate.net Similarly, pyridine-thiazole hybrids have been docked against lung cancer targets, and pyridine-bearing pyrimidine-2-thiols have been evaluated against cyclooxygenase (COX-1 and COX-2) enzymes. mdpi.comashdin.com

Interaction studies have indicated that this compound can bind to specific biological targets, such as proteins involved in cancer pathways. smolecule.com Molecular docking simulations can further elucidate these interactions, revealing key hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to binding affinity. The pyridine (B92270) nitrogen, thiophene (B33073) sulfur, and the carbothioamide group are all potential sites for forming crucial interactions with amino acid residues in a protein's active site. For example, studies on similar pyridyl thiosemicarbazide (B42300) compounds show interactions with residues of proteins from S. aureus. researchgate.net

| Biological Target Class | Example Protein | Potential Interacting Residues | Type of Interaction |

| Protein Kinases | PI3Kα, VEGFR-2 | Asp, Leu, Met, Phe | Hydrogen Bonding, Hydrophobic |

| Phosphatases | PTP1B | Gln, Ile, Gly, Val, Tyr | Hydrogen Bonding, van der Waals |

| Cyclooxygenases | COX-1, COX-2 | Arg, Tyr, Ser | Hydrogen Bonding, Pi-Sulfur |

| Bacterial Enzymes | S. aureus targets | Not specified | Hydrogen Bonding, Pi-Stacking |

This table presents potential biological targets and interactions for compounds structurally analogous to this compound, based on findings from related molecular docking studies. researchgate.netashdin.comresearchgate.netdntb.gov.uanih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex and to explore its conformational dynamics over time. MD simulations provide a more dynamic picture of the binding event, accounting for the flexibility of both the ligand and the protein.

For carbothioamide derivatives and related heterocyclic systems, MD simulations have been used to confirm the stability of docking poses. nih.gov These simulations, often run for nanoseconds, can reveal whether the key interactions identified in docking are maintained over time. dntb.gov.uaresearchgate.net A stable complex is typically characterized by minimal root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein backbone atoms. dntb.gov.ua

In the context of this compound, an MD simulation would track the movement of the ligand within the binding pocket, the stability of its hydrogen bonds with receptor residues, and any conformational changes in the protein induced by ligand binding. Such studies are crucial for validating docking results and ensuring that the predicted binding mode is energetically favorable and stable under physiological conditions. For example, 100 ns MD simulations on similar compounds have shown stable performance with deviations and fluctuations of less than 2 Å, indicating a stable and promising ligand-protein complex. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective derivatives. researchgate.net

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with varied substituents on the pyridine or thiophene rings and measuring their biological activity against a specific target. Various molecular descriptors—such as electronic (e.g., partial charges, LUMO/HOMO energies), steric (e.g., molecular volume, radius of gyration), and lipophilic (e.g., LogP)—would be calculated for each derivative. researchgate.net Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to develop the QSAR model. nih.gov

Studies on related structures like thiophene carboxamides and pyridine derivatives have shown that topological, electronic, and spatial parameters significantly influence their biological activity. mdpi.comjetir.orgnih.gov For example, a QSAR study on thiophene carboxamide derivatives identified the importance of specific electrotopological state indices (SsNH2E-index, SdOE-index) for anti-tubercular activity, suggesting that the presence and accessibility of amine and oxygen atoms are crucial. jetir.org A robust QSAR model for this compound derivatives would provide a blueprint for optimizing the scaffold to enhance its therapeutic efficacy.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Governs electron-accepting ability and reactivity. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and solubility. |

| Steric/Topological | Radius of Gyration | Relates to molecular size and fit within a binding pocket. |

| Electrotopological | SsNH2E-index (E-state for primary amine groups) | Quantifies the electronic and topological environment of specific functional groups. |

This table lists examples of molecular descriptors commonly used in QSAR studies and their potential relevance to the biological activity of compounds like this compound derivatives. researchgate.netjetir.org

Virtual Screening Approaches for Identification of Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods. Ligand-based methods, such as similarity searching or pharmacophore modeling, rely on the knowledge of known active compounds. nih.gov Structure-based methods use the 3D structure of the target protein, typically in conjunction with molecular docking.

The this compound scaffold can serve as a starting point for identifying novel compounds with similar biological activity. A pharmacophore model can be developed based on its key chemical features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for binding. pharmacophorejournal.comresearchgate.net This model can then be used as a 3D query to screen large compound databases, identifying structurally diverse molecules that share the same essential features. nih.gov

Alternatively, a technique known as scaffold hopping can be employed to discover structurally novel compounds that retain the original's biological activity. mdpi.com Starting with the this compound core, parts of the scaffold can be computationally replaced with other chemical moieties to generate a virtual library of new structures. mdpi.com These new compounds are then docked into the target's active site to identify promising candidates for synthesis and biological testing.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (General Concepts)

Beyond predicting binding affinity, computational models are increasingly used to forecast the pharmacokinetic properties of drug candidates, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Early assessment of these properties is critical to reduce the high attrition rates in drug development.

In silico ADMET prediction models can evaluate a molecule's drug-likeness based on established criteria like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govrjptonline.org Compounds that adhere to these rules are more likely to have good oral bioavailability. rjptonline.org

For a compound like this compound, computational tools can predict a range of properties:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding. mdpi.com

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Early flags for potential cardiotoxicity or mutagenicity.

These predictions help prioritize compounds with favorable pharmacokinetic profiles for further development, saving significant time and resources. nih.govupf.eduresearchgate.net

Advanced Research Directions and Future Perspectives for 5 Pyridin 2 Yl Thiophene 2 Carbothioamide

Exploration of 5-(Pyridin-2-yl)thiophene-2-carbothioamide as a Scaffold for Multi-Target Drug Discovery

The development of drugs that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. The 5-(pyridin-2-yl)thiophene scaffold is a key component in a variety of medicinally important compounds. nih.gov The structural features of this compound make it an attractive scaffold for the design of multi-target-directed ligands (MTDLs). The pyridine (B92270) and thiophene (B33073) rings can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. nih.gov The carbothioamide group, in particular, is a versatile functional group known for its ability to coordinate with metal ions in metalloenzymes and to form strong hydrogen bonds.

Research into related 3-(thiophen-2-ylthio)pyridine derivatives has demonstrated the potential of this general scaffold to yield multi-target anticancer agents. nih.govresearchgate.net For instance, certain derivatives have shown inhibitory activity against multiple kinases, including fibroblast growth factor receptors (FGFR2, FGFR3), epidermal growth factor receptor (EGFR), and Janus kinase (JAK). nih.gov One such compound demonstrated the ability to arrest the cell cycle in the G1/G0 phase, indicating a multi-faceted mechanism of action. nih.gov This suggests that by modifying the substituents on the pyridine and thiophene rings of this compound, it may be possible to design novel compounds that can interact with the binding sites of multiple, disease-relevant proteins.

The planarity of the thiophene ring can contribute to effective binding with receptors, while the lipophilicity of the thiophene moiety can enhance penetration across biological membranes, a crucial factor for drugs targeting the central nervous system. nih.gov Furthermore, the sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov The exploration of this compound as a scaffold for MTDLs could lead to the discovery of innovative therapeutics with improved efficacy and a reduced likelihood of developing resistance.

Strategies for Overcoming Acquired Resistance in Therapeutic Applications of this compound Derivatives

Acquired drug resistance is a major challenge in the long-term efficacy of many therapeutic agents, particularly in the treatment of cancer and infectious diseases. mdpi.com Thiophene derivatives have been investigated as potential anticancer agents, but like other chemotherapeutics, their effectiveness can be limited by the development of resistance. mdpi.com Understanding the potential mechanisms of resistance to this compound derivatives is crucial for developing strategies to circumvent this issue.

Potential mechanisms of resistance to thiophene-based compounds could include increased drug efflux, alterations in the drug target, activation of alternative signaling pathways, and enhanced DNA repair mechanisms. For example, in the context of anticancer therapy, tumor cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and thus their efficacy.

Strategies to overcome acquired resistance to this compound derivatives could involve several approaches:

Combination Therapy: Combining a this compound derivative with an inhibitor of a known resistance mechanism, such as an ABC transporter inhibitor, could restore its therapeutic efficacy.

Development of Second-Generation Analogs: Designing new analogs of this compound that are less susceptible to the mechanisms of resistance. This could involve modifying the molecule to reduce its recognition by efflux pumps or to have a different binding mode to its target.

Multi-target Inhibition: As discussed in the previous section, developing derivatives that inhibit multiple targets simultaneously can make it more difficult for cancer cells or pathogens to develop resistance.

Targeting Virulence Factors: In the context of antimicrobial applications, designing derivatives that target bacterial virulence factors rather than essential growth processes may reduce the selective pressure for the development of resistance. researchgate.net

Research on other pyridine-thiazole hybrid molecules has shown that these compounds can be effective against drug-resistant cancer cell lines, suggesting that the broader class of compounds to which this compound belongs holds promise in this area. mdpi.com

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization and quantification of specific molecules and processes in living cells and organisms. The fluorescent properties of certain thiophene derivatives make them attractive candidates for the development of such probes. mdpi.com The this compound scaffold, with its conjugated π-system, has the potential to be developed into fluorescent probes for various biological applications.

For instance, a thiophene-based fluorescent chemosensor has been developed for the detection of zinc and cyanide ions, with applications in live cell and zebrafish imaging. mdpi.com This demonstrates the utility of the thiophene scaffold in creating sensors for biologically important analytes. The carbothioamide group in this compound could act as a binding site for specific metal ions or other small molecules, and this binding event could trigger a change in the fluorescence properties of the molecule, allowing for its detection.

Furthermore, thiophene-based compounds have been used to create nanoparticles for two-photon fluorescence imaging in living cells and tissues. nih.gov This advanced imaging technique offers deeper tissue penetration and reduced photodamage compared to conventional fluorescence microscopy. By functionalizing the this compound scaffold with appropriate moieties to enhance its two-photon absorption cross-section, it may be possible to develop novel probes for deep-tissue imaging.

The development of chemical probes based on this scaffold could have a significant impact on our understanding of various biological processes and could also find applications in diagnostics.

Combinatorial Chemistry and High-Throughput Screening Methodologies for Novel this compound Analogs

Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that have revolutionized the drug discovery process. ewadirect.comroutledge.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of new drug candidates. The application of these methodologies to the this compound scaffold could unlock its full therapeutic potential.

The synthesis of analogs of this compound can be achieved through various synthetic routes, including Suzuki cross-coupling reactions to introduce diversity at the 5-position of the thiophene ring. nih.gov By employing combinatorial synthesis techniques, a large library of analogs with diverse substituents on both the pyridine and thiophene rings can be generated.

Once a library of this compound analogs has been synthesized, HTS can be used to rapidly screen these compounds for a desired biological activity. nih.gov HTS assays can be designed to measure a wide range of biological endpoints, from the inhibition of a specific enzyme to the modulation of a cellular signaling pathway. The use of HTS can quickly identify "hit" compounds from the library that possess the desired activity, which can then be further optimized to develop lead compounds.

The integration of combinatorial chemistry and HTS provides a systematic and efficient approach to exploring the structure-activity relationship (SAR) of the this compound scaffold, ultimately leading to the discovery of novel and potent therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. researchgate.net These computational tools can be applied to various aspects of research on this compound, from predicting the bioactivity of new analogs to designing novel compounds with desired properties.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for thiophene derivatives to predict the biological activity of new, unsynthesized analogs of this compound. irjmets.com This can help to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, ML models have been successfully used to predict the bioactivity of aromatase inhibitors and DPP-4 inhibitors. nih.govnih.gov

AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. By providing the algorithm with the this compound scaffold as a starting point and defining a set of desired properties (e.g., high potency, low toxicity), AI can generate new molecules that have a high probability of being successful drug candidates.

Q & A

Q. What analytical workflows validate the absence of toxic byproducts in pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.